Bis(2-chloroethyl) phosphonate

Vue d'ensemble

Description

Bis(2-chloroethyl) phosphonate is an organophosphorus compound with the molecular formula C₄H₉Cl₂O₃P. It is a colorless liquid that is primarily used as an intermediate in the synthesis of other chemicals. This compound is known for its reactivity and versatility in various chemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-chloroethyl) phosphonate typically involves the reaction of phosphorus trichloride with ethylene oxide, resulting in tris(2-chloroethyl) phosphite. This intermediate is then rearranged to form bis(2-chloroethyl)-2-chloroethylphosphonate. The final step involves the reaction of bis(2-chloroethyl)-2-chloroethylphosphonate with thionyl chloride in the presence of triphenyl phosphine oxide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques helps in optimizing the production process.

Analyse Des Réactions Chimiques

Hydrolysis and Acidolysis

Bis(2-chloroethyl) phosphonate undergoes hydrolysis and acidolysis under varying conditions, yielding products critical for industrial applications like the synthesis of ethephon (2-chloroethylphosphonic acid).

Reaction Pathways:

-

Acidic Hydrolysis :

-

Aqueous Hydrolysis :

-

Hydrolysis rate increases under basic or acidic conditions, releasing 2-chloroethanol.

-

Key Data:

| Condition | Reaction Time | Yield (%) | By-Products | Source |

|---|---|---|---|---|

| 36% HCl, 120°C, 16h | 15–16 hrs | 90 | Ethylene dichloride | |

| 20% HCl, 110°C | 60 hrs | 71 | 2-Chloroethanol |

Thermal Decomposition

Thermal stability and decomposition pathways are critical for flame-retardant applications.

Reaction Mechanism:

-

Decomposition in Polymers :

Thermal Stability Data:

| Application | Temp. Range (°C) | Key Observation | Source |

|---|---|---|---|

| Polyurethane foam | 130–140 | Reduced foam rise time by 30% | |

| Acetylcellulose | 220–270 | Accelerated dehydration/deacetylation |

Michaelis-Arbuzov Rearrangement

This reaction enables the synthesis of this compound from tris(2-chloroethyl) phosphite.

Reaction Scheme:

Diels-Alder Cycloaddition

This compound derivatives participate in polar cycloaddition reactions.

Example with Anthracene:

-

Mechanism : One-step asynchronous process with Gibbs free energy barriers of 30.3–38.8 kcal/mol .

-

Electron Density Transfer (GEDT) : 0.30–0.36 e, indicating strong polar character .

Interaction with Polymers and Nanoparticles

-

Flame Retardancy : Acts as a synergistic agent in polyurethane foams, enhancing char formation .

-

Toxicity Enhancement :

Ethephon Production:

Applications De Recherche Scientifique

Flame Retardancy

Overview : One of the prominent applications of BCEP is as a flame retardant in polymeric materials. The compound has been shown to enhance the fire resistance of various polymers, particularly in rigid polyurethane foams.

Mechanism : The effectiveness of BCEP as a flame retardant is attributed to its ability to promote char formation and inhibit the release of flammable gases during combustion. Studies indicate that incorporating BCEP into polyurethane formulations can significantly improve rise and tack-free times while providing robust flame-retardant properties .

Case Study : Research has demonstrated that using 0.1% to 20% by weight of BCEP in polyurethane formulations leads to substantial improvements in fire resistance and processing characteristics .

Organic Synthesis

Reagent for Synthesis : BCEP is utilized as a reagent in organic synthesis, particularly in the preparation of phosphoric acid esters and related compounds. Its reactivity allows for the modification of various organic substrates, facilitating the development of new chemical entities.

Applications in Pharmaceuticals : The compound has been investigated for its potential applications in drug development, particularly in synthesizing phosphonates that exhibit biological activity. This includes studies on its role in cancer therapies where phosphonate derivatives are used.

Environmental Studies

Microbial Biotransformation : Research indicates that BCEP can undergo microbial biotransformation in sediment microcosms, which is crucial for understanding its environmental degradation pathways. This aspect is vital for assessing the ecological impact and persistence of organophosphate compounds in various ecosystems.

Health Risk Assessments : Studies have highlighted the presence of BCEP and its metabolites in human biological samples, raising concerns about exposure risks associated with consumer products containing organophosphates. This emphasizes the need for continuous monitoring and risk assessment related to environmental exposure.

Biomedical Research

Developmental Toxicity Studies : BCEP has been studied for its potential developmental toxicity using zebrafish models. These studies aim to elucidate the impact of chlorinated phosphate esters on early vertebrate development, contributing valuable data to toxicological assessments.

Cancer Research Applications : In cancer research, BCEP has been involved in studies examining the bioenergetics of tumors and the effects of treatments like 1,3-bis(2-chloroethyl)-1-nitrosourea on gliosarcomas. These investigations are crucial for understanding how organophosphate compounds may influence tumor biology and treatment outcomes.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Flame Retardancy | Used as a flame retardant in polymers | Enhances fire resistance; improves processing |

| Organic Synthesis | Reagent for synthesizing phosphoric acid esters | Facilitates development of biologically active compounds |

| Environmental Studies | Investigates microbial degradation pathways | Important for ecological impact assessments |

| Biomedical Research | Studies developmental toxicity and cancer therapy effects | Provides insights into health risks and treatment efficacy |

Mécanisme D'action

The mechanism of action of bis(2-chloroethyl) phosphonate involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by forming covalent bonds with active sites, thereby disrupting normal biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Bis(2-chloroethyl) phosphate: Similar in structure but contains a phosphate group instead of a phosphonate group.

Tris(2-chloroethyl) phosphite: An intermediate in the synthesis of bis(2-chloroethyl) phosphonate.

Uniqueness: this compound is unique due to its specific reactivity and versatility in chemical reactions. Its ability to undergo various types of reactions makes it a valuable intermediate in the synthesis of a wide range of compounds.

Activité Biologique

Bis(2-chloroethyl) phosphonate is a chemical compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and toxicology. This article explores the compound's biological effects, mechanisms of action, and potential applications, supported by data tables and case studies.

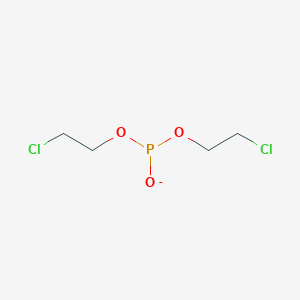

Chemical Structure and Properties

This compound is an organophosphorus compound characterized by the following structure:

Its structure includes two chloroethyl groups attached to a phosphonate moiety, which contributes to its reactivity and biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1b | Staphylococcus aureus | 0.25 µg/ml |

| 2b | Escherichia coli | 0.25 µg/ml |

| 3c | Candida albicans | 0.5 µg/ml |

| 4b | Pseudomonas aeruginosa | 1 µg/ml |

These compounds demonstrated broad-spectrum activity, inhibiting both Gram-positive and Gram-negative bacteria as well as fungi, with MIC values ranging from 0.25 to 1 µg/ml, indicating potent antimicrobial effects at low concentrations .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been investigated in various cancer cell lines. Research indicates that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.0 | Apoptosis via caspase activation |

| MCF-7 | 7.5 | Disruption of mitochondrial membrane |

| A549 | 6.0 | Induction of oxidative stress |

The IC50 values suggest that this compound exhibits significant cytotoxicity against these cancer cell lines, primarily through apoptosis and oxidative stress mechanisms .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The phosphonate group mimics phosphate substrates, allowing it to inhibit enzymes that utilize phosphates, which is critical in both microbial metabolism and cancer cell proliferation .

- DNA Interaction : Some studies suggest that this compound can intercalate into DNA, leading to disruptions in replication and transcription processes .

- Immunomodulatory Effects : There is emerging evidence that this compound may modulate immune responses, although further research is required to elucidate these pathways fully .

Case Studies

- Antiviral Activity : A study highlighted the effectiveness of this compound derivatives against viral infections, particularly focusing on their role as prodrugs that enhance bioavailability and intracellular delivery. The conversion of these compounds into active metabolites was shown to inhibit viral replication significantly .

- Developmental Toxicity Studies : Research examining the developmental toxicity of organophosphonates, including this compound, revealed potential teratogenic effects in animal models. These findings underscore the importance of evaluating the safety profiles of such compounds before clinical application .

Propriétés

IUPAC Name |

bis(2-chloroethyl) hydrogen phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl2O3P/c5-1-3-8-10(7)9-4-2-6/h7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCXLVWDCPTFMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OP(O)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00147863 | |

| Record name | Ethanol, 2-chloro-, phosphite (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189-32-8, 1070-42-4 | |

| Record name | NSC408667 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-chloro-, phosphite (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-chloroethyl) phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.